2-(3-Nitrophenyl)pyridin-3-ol
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Overview
Description
2-(3-Nitrophenyl)pyridin-3-ol is an aromatic compound that features both a nitrophenyl group and a pyridin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)pyridin-3-ol typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine. The nitro group can then be introduced at the 3-position of the phenyl ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The key steps include the controlled nitration of pyridine and subsequent functionalization of the phenyl ring.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Reduction: 2-(3-Aminophenyl)pyridin-3-ol
Substitution: Various substituted pyridin-3-ol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)pyridin-3-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ol
- Pyridin-4-ol
- 3-Nitrophenyl derivatives
Comparison
2-(3-Nitrophenyl)pyridin-3-ol is unique due to the presence of both a nitrophenyl group and a pyridin-3-ol moiety. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For example, pyridin-2-ol and pyridin-4-ol primarily react through their hydroxyl groups, while this compound can also undergo reactions involving the nitro group.
Properties
IUPAC Name |
2-(3-nitrophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-5-2-6-12-11(10)8-3-1-4-9(7-8)13(15)16/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJMKPVFIGTGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595402 |
Source
|
Record name | 2-(3-Nitrophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780742-53-2 |
Source
|
Record name | 2-(3-Nitrophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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